molecular formula C17H19N3O5S2 B2796158 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060165-63-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2796158
CAS RN: 1060165-63-0
M. Wt: 409.48
InChI Key: RQJZSOAJCLIWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

A study on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), revealed its primary elimination through feces and secondary through urine. This compound, under development for treating insomnia, undergoes extensive metabolism with the principal route involving oxidation of the benzofuran ring. The metabolism leads to several metabolites, including M98, resulting from oxidation and rearrangement, and a benzofuran ring-opened carboxylic acid M25. The study provides crucial insights into the compound's pharmacokinetics, which is paramount for its therapeutic efficacy and safety profiles (Renzulli et al., 2011).

Pharmacological Applications

In a different context, the pharmacokinetics and metabolic pattern of Meloxicam, a nonsteroidal anti-inflammatory drug that shares a similar thiazolyl moiety, were explored. The study emphasized its mode of elimination, excretion balance, and metabolic pattern in plasma, urine, and feces, highlighting its extensive metabolism with only traces appearing unchanged in urine and feces. Such studies are crucial in understanding the drug's behavior in the body, impacting dosage formulations and therapeutic efficacy (Schmid et al., 1995).

Insect Repellent Efficacy

A study on the repellent efficacy of piperidine derivatives against Aedes communis and Simulium venustum indicated significant repellency, providing insights into the potential use of such compounds in insect repellent formulations. This application is crucial for public health, particularly in areas plagued by insect-borne diseases (Debboun et al., 2000).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-27(22,23)20-6-2-3-12(8-20)16(21)19-17-18-13(9-26-17)11-4-5-14-15(7-11)25-10-24-14/h4-5,7,9,12H,2-3,6,8,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZSOAJCLIWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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